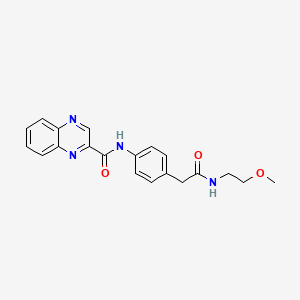

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide

Description

N-(4-(2-((2-Methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide is a synthetic small molecule featuring a quinoxaline core substituted at the 2-position with a carboxamide group. The phenyl ring at the 4-position is further functionalized with an ethyl linker bearing a 2-methoxyethylamino moiety.

Properties

IUPAC Name |

N-[4-[2-(2-methoxyethylamino)-2-oxoethyl]phenyl]quinoxaline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O3/c1-27-11-10-21-19(25)12-14-6-8-15(9-7-14)23-20(26)18-13-22-16-4-2-3-5-17(16)24-18/h2-9,13H,10-12H2,1H3,(H,21,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HILJJEFNZHWTSP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC(=O)CC1=CC=C(C=C1)NC(=O)C2=NC3=CC=CC=C3N=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the quinoxaline core, followed by the introduction of the carboxamide group and the 2-methoxyethylamino substituent. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial to achieve consistent quality. Purification processes like crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction can introduce oxygen-containing functional groups.

Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

Antimalarial Activity

Recent studies have highlighted the potential of quinoxaline derivatives, including N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide, as antimalarial agents.

Mechanism of Action:

The compound exhibits a novel mechanism by inhibiting translation elongation factor 2 () in Plasmodium falciparum, which is critical for protein synthesis. This inhibition leads to potent antiplasmodial activity with low nanomolar potency in vitro and excellent oral efficacy in vivo against malaria models such as P. berghei .

Efficacy Data:

In preclinical studies, derivatives of quinoxaline demonstrated:

- EC50 values : Low nanomolar range.

- ED90 values : Below 1 mg/kg when administered orally over four days.

These findings suggest a promising avenue for developing new antimalarial therapies that are effective against multiple life stages of the parasite .

Anticancer Applications

Quinoxaline derivatives have also been explored for their anticancer properties. This compound has shown potential against various cancer cell lines.

Synthesis and Activity:

A series of compounds related to this structure were synthesized and tested for antiproliferative activity against human cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The results indicated that several derivatives exhibited significant cytotoxicity with IC50 values ranging from 1.9 to 7.52 μg/mL .

Mechanisms of Action:

The anticancer effects are attributed to:

- Inhibition of tyrosine kinases.

- Induction of apoptosis.

- Disruption of tubulin polymerization.

These mechanisms contribute to the selective targeting of cancer cells while sparing normal cells, highlighting the therapeutic potential of quinoxaline derivatives in oncology .

Therapeutic Uses in Inflammatory Diseases

Quinoxalines, including the compound , have been proposed as modulators for inflammatory diseases due to their ability to interact with specific receptors involved in immune responses.

Research Insights:

The compound has been investigated for its role as a CRTH2 receptor modulator, which plays a significant part in asthma and other respiratory conditions. By inhibiting the release of prostaglandin D2 (PGD2), it may alleviate symptoms associated with inflammatory responses .

Summary of Findings

| Application Area | Mechanism of Action | Key Findings |

|---|---|---|

| Antimalarial | Inhibition of | Low nanomolar EC50; effective against multiple life stages |

| Anticancer | Tyrosine kinase inhibition; apoptosis induction | Significant cytotoxicity against HCT-116 and MCF-7 |

| Inflammatory diseases | CRTH2 receptor modulation | Potential reduction in PGD2-related symptoms |

Mechanism of Action

The mechanism by which N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Table 1: Structural Features of Quinoline/Quinoxaline Carboxamide Derivatives

Key Observations :

- The target compound’s quinoxaline core distinguishes it from most analogues, which typically feature quinoline scaffolds.

- The 2-carboxamide position is conserved in several analogues (e.g., ), but substituents on the phenyl ring vary significantly. The target’s 2-methoxyethylamino group provides a balance of hydrophilicity and flexibility, unlike the nitro () or iodo () groups in other compounds.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The target compound’s methoxyethyl group likely reduces lipophilicity (lower XLogP3) compared to iodinated () or chlorophenyl () analogues, improving aqueous solubility.

- The higher topological polar surface area (~100 Ų) suggests enhanced membrane permeability compared to ester derivatives (e.g., ), which may favor oral bioavailability.

Biological Activity

N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide, a compound within the quinoxaline family, has garnered attention for its potential biological activities, particularly in the context of inflammatory diseases and cancer. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound features a quinoxaline core, which is known for its diverse pharmacological properties. The specific structure includes:

- Quinoxaline ring : Provides a scaffold for biological activity.

- Carboxamide group : Enhances solubility and bioavailability.

- Methoxyethyl amino substituent : Potentially contributes to interaction with biological targets.

Research indicates that this compound may exert its effects via modulation of specific receptors involved in inflammatory responses. Notably, it has been shown to interact with the chemoattractant receptor-homologous molecule expressed on T-helper-type-2 cells (CRTH2), which is implicated in asthma and other allergic conditions .

Anticancer Activity

Several studies have investigated the anticancer potential of quinoxaline derivatives, including this compound. For instance:

-

In vitro studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines. The IC50 values for different cell lines were reported as follows:

These results suggest that the compound effectively inhibits cell growth and may induce apoptosis through mechanisms involving cell cycle arrest .

Cell Line IC50 (μM) COLO205 (Colorectal adenocarcinoma) 0.32 H460 (Non-small-cell lung cancer) 0.89

Antimycobacterial Activity

In addition to its anticancer properties, the compound has shown promising activity against Mycobacterium tuberculosis. A study reported minimum inhibitory concentrations (MICs) ranging from 3.91 to 500 µg/mL, with several derivatives exhibiting moderate to good activity (MIC < 15.625 µg/mL) .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Key findings include:

- Substituent effects : The presence of specific functional groups on the quinoxaline ring can enhance or diminish activity against targeted diseases.

- Comparative analysis : Compounds with different substituents have been evaluated for their antibacterial and antitumor activities, indicating that certain modifications can lead to improved pharmacological profiles .

Case Studies

- In Vitro Evaluations :

- In Silico Modeling :

Q & A

Basic Questions

Q. What are the recommended synthetic methodologies for preparing N-(4-(2-((2-methoxyethyl)amino)-2-oxoethyl)phenyl)quinoxaline-2-carboxamide?

- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions. For example, analogous quinoxaline-carboxamide derivatives are prepared using coupling agents like HBTU (hexafluorophosphate benzotriazole tetramethyl urea) and TEA (triethylamine) in polar aprotic solvents (e.g., DMF) at 0°C to room temperature for 12–24 hours. A molar ratio of 1:1.5 (carboxylic acid to amine) is typical, with HBTU as the activating reagent .

- Key Steps :

- Activation of the carboxylic acid group using HBTU.

- Coupling with the amine component (e.g., 2-((2-methoxyethyl)amino)ethylphenyl derivatives).

- Purification via column chromatography or recrystallization.

Q. How is structural characterization performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d6 or CDCl₃) to confirm hydrogen and carbon environments. For example, quinoxaline protons typically resonate at δ 8.0–9.0 ppm, while methoxy groups appear as singlets near δ 3.2–3.5 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS to confirm molecular weight and fragmentation patterns .

- Melting Point Analysis : To assess purity (e.g., sharp melting points within 1–2°C ranges indicate high crystallinity) .

Q. What purity assessment methods are used post-synthesis?

- HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (e.g., 10–90% acetonitrile over 20 minutes) to determine retention times and purity (>95% target peak area) .

- TLC : Silica gel plates with UV visualization to monitor reaction progress .

Advanced Research Questions

Q. How can reaction yields be optimized during the coupling step?

- Variables to Test :

- Solvent Systems : Compare DMF, THF, or dichloromethane for solubility and reactivity.

- Activating Agents : HBTU vs. EDCI/HOBt for reduced side reactions .

- Temperature : Extended reaction times (24–48 hours) at room temperature may improve yields .

Q. How should researchers address contradictory biological activity data in antimicrobial assays?

- Troubleshooting :

- Strain Variability : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains to identify selectivity.

- Assay Conditions : Standardize inoculum density (e.g., 1×10⁶ CFU/mL) and incubation time (18–24 hours) for MIC (minimum inhibitory concentration) determinations. Disk diffusion results should be interpreted with zone-of-inhibition thresholds (e.g., >10 mm = active) .

- Data Validation : Replicate assays in triplicate and compare with positive controls (e.g., ciprofloxacin).

Q. What strategies are effective for structure-activity relationship (SAR) studies?

- Derivative Synthesis : Modify the quinoxaline core (e.g., halogenation at position 6) or the methoxyethyl side chain (e.g., ethoxy or hydroxyethyl analogs) .

- Biological Testing : Screen derivatives for kinase inhibition (e.g., EGFR or VEGFR2) using enzymatic assays. For example, quinoxaline-carboxamides have shown activity against tyrosine kinases in cancer models .

- Computational Modeling : Docking studies with target proteins (e.g., ATP-binding pockets) to predict binding affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.